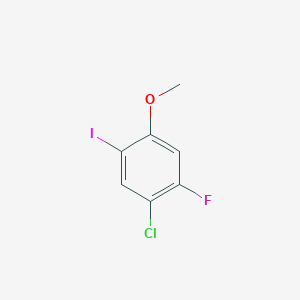
1-Chloro-2-fluoro-5-iodo-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluoro-5-iodo-4-methoxybenzene is an aromatic compound characterized by the presence of chlorine, fluorine, iodine, and methoxy substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-5-iodo-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of halogen atoms (chlorine, fluorine, iodine) to the benzene ring through halogenation reactions
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-fluoro-5-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic aromatic substitution reactions.
Oxidation and Reduction: Reactions involving the gain or loss of electrons.
Coupling Reactions: Formation of carbon-carbon bonds through coupling reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (Cl₂, Br₂), nitrating agents (HNO₃, H₂SO₄), and sulfonating agents (SO₃, H₂SO₄).
Nucleophilic Substitution: Reagents such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (NH₂R).
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as hydrogen gas (H₂) with catalysts (Pd/C) and sodium borohydride (NaBH₄).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions may yield di- or tri-substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1-Chloro-2-fluoro-5-iodo-4-methoxybenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-fluoro-5-iodo-4-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound’s substituents influence its reactivity and the pathways involved in these reactions. For example, the presence of electron-withdrawing groups (chlorine, fluorine, iodine) can activate the benzene ring towards nucleophilic attack .
Comparación Con Compuestos Similares
- 1-Chloro-4-fluoro-2-iodo-5-methoxybenzene
- 1-Chloro-5-fluoro-2-iodo-4-methoxybenzene
- 1-Chloro-4-fluoro-5-iodo-2-methoxybenzene
Uniqueness: 1-Chloro-2-fluoro-5-iodo-4-methoxybenzene is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. The combination of chlorine, fluorine, iodine, and methoxy groups on the benzene ring makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H5ClFIO |
|---|---|
Peso molecular |
286.47 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-5-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5ClFIO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |
Clave InChI |
OSEJVHCCYKNRMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1I)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)](/img/structure/B15145848.png)
![[(1S,2S,5S,7R,8S,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate](/img/structure/B15145861.png)
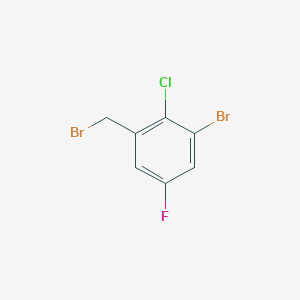
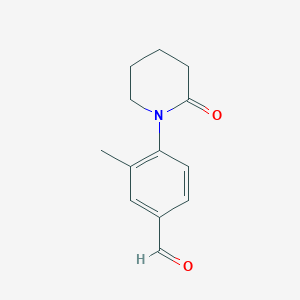

![3-[4-Hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)-2-propen-1-one](/img/structure/B15145888.png)
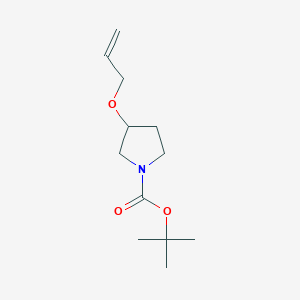
![4-Aminopyrrolo[2,3-B]pyridin-1-YL acetate](/img/structure/B15145903.png)
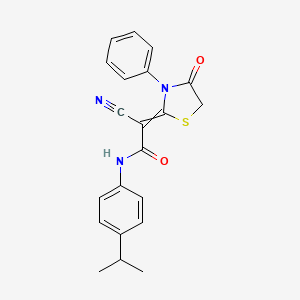
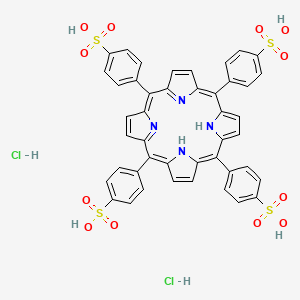
![methyl (3S,7R,11R,16R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B15145922.png)
![N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide](/img/structure/B15145932.png)
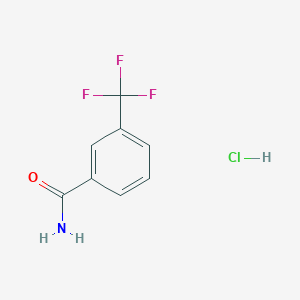
![2-Chloro-5-[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B15145947.png)
